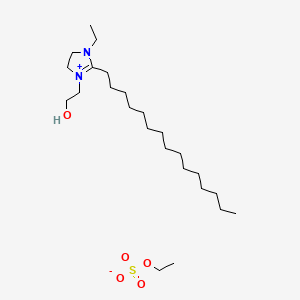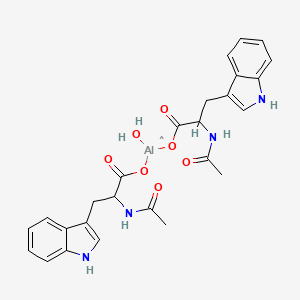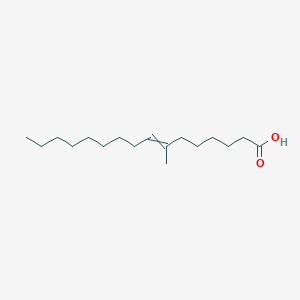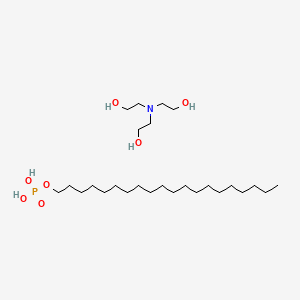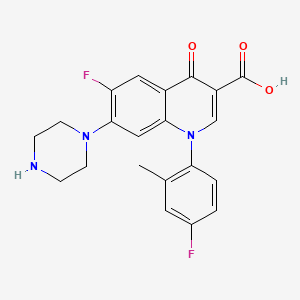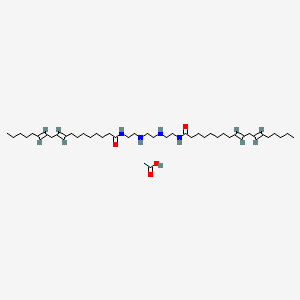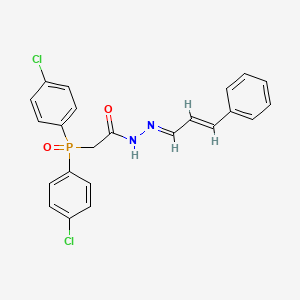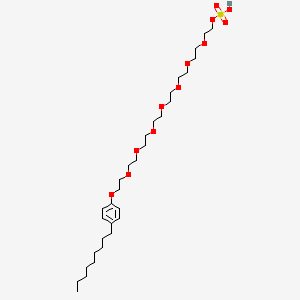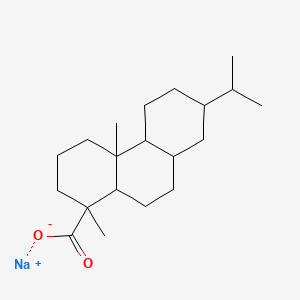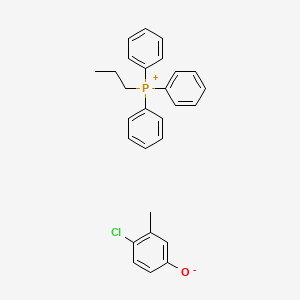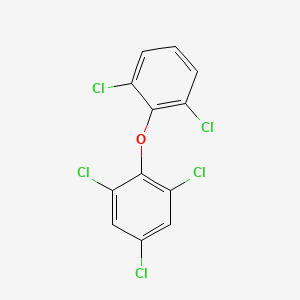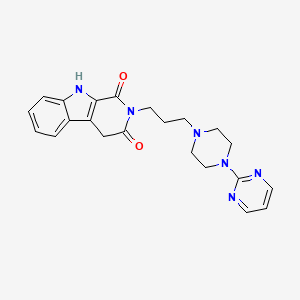
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- typically involves multi-step organic reactions. The process may include:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of the Core: Introduction of the dihydro and dione functionalities through oxidation or reduction reactions.
Attachment of the Piperazinyl Propyl Group: This step involves nucleophilic substitution reactions where the piperazinyl propyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydro group to a ketone or aldehyde.
Reduction: Reduction of the dione group to a diol.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidinyl or piperazinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce diols.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Use as an intermediate in the synthesis of more complex organic compounds.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridoindole core may interact with active sites of enzymes, while the piperazinyl propyl group may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrido(3,4-b)indole-1,3(2H)-dione: A simpler analog without the piperazinyl propyl group.
4,9-Dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-1H-pyrido(3,4-b)indole: A compound with similar functional groups but different substitution patterns.
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
184691-45-0 |
|---|---|
Molekularformel |
C22H24N6O2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-4,9-dihydropyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C22H24N6O2/c29-19-15-17-16-5-1-2-6-18(16)25-20(17)21(30)28(19)10-4-9-26-11-13-27(14-12-26)22-23-7-3-8-24-22/h1-3,5-8,25H,4,9-15H2 |
InChI-Schlüssel |
GTGDTJMORUCVMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


